IKZF1-degrader-2
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Overview
Description
IKZF1-degrader-2 is a compound designed to selectively degrade the Ikaros family zinc finger protein 1 (IKZF1). This protein plays a crucial role in the regulation of lymphoid development and is implicated in various hematological malignancies. The degradation of IKZF1 can lead to the suppression of tumor growth, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of a glutarimide scaffold, which is a common feature in molecular glue degraders . This scaffold is then modified through a series of reactions, including alkylation, acylation, and cyclization, to produce the final compound.
Industrial Production Methods
Industrial production of IKZF1-degrader-2 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors and purification systems to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
IKZF1-degrader-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its binding properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives can be further tested for their efficacy in degrading IKZF1 and inhibiting tumor growth .
Scientific Research Applications
IKZF1-degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of zinc finger proteins and the role of IKZF1 in cellular processes.
Biology: Helps in understanding the function of IKZF1 in lymphoid development and its implications in hematological malignancies.
Medicine: Potential therapeutic agent for the treatment of cancers that involve the overexpression or mutation of IKZF1.
Mechanism of Action
IKZF1-degrader-2 exerts its effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding facilitates the recruitment of IKZF1 to the complex, leading to its ubiquitination and subsequent degradation by the proteasome . The degradation of IKZF1 disrupts its regulatory functions, resulting in the inhibition of tumor cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known molecular glue degrader that also targets CRBN but has broader substrate specificity.
Lenalidomide: Another CRBN-binding compound with improved efficacy and reduced side effects compared to thalidomide.
Pomalidomide: A more potent derivative of thalidomide with enhanced activity against multiple myeloma.
Uniqueness of IKZF1-degrader-2
This compound is unique in its high selectivity for IKZF1, which reduces off-target effects and enhances its therapeutic potential. Unlike other degraders, it specifically targets IKZF1 without affecting other members of the Ikaros family, making it a valuable tool for studying the specific role of IKZF1 in disease .
Properties
Molecular Formula |
C33H30FN5O5 |
---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
(4aR)-3-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-6-fluoro-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonitrile |
InChI |
InChI=1S/C33H30FN5O5/c34-23-12-25-26(17-39(33(25)42)28-7-8-31(40)36-32(28)41)29(13-23)43-18-21-3-1-20(2-4-21)15-37-9-10-38-24(16-37)19-44-30-11-22(14-35)5-6-27(30)38/h1-6,11-13,24,28H,7-10,15-19H2,(H,36,40,41)/t24-,28+/m1/s1 |
InChI Key |
NHWVAVCMHSJXSG-YWEHKCAJSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6[C@H](C5)COC7=C6C=CC(=C7)C#N)F |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6C(C5)COC7=C6C=CC(=C7)C#N)F |
Origin of Product |
United States |
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